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Compound of Interest

Compound Name: 5-Bromo-2-(bromomethyl)pyridine

Cat. No.: B116701

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(bromomethyl)pyridine is a bifunctional heterocyclic compound of significant
interest in medicinal chemistry and organic synthesis. Its structure incorporates a pyridine ring,
which is a common scaffold in numerous pharmaceuticals, substituted with two reactive
bromine atoms at distinct positions. The bromomethyl group at the 2-position serves as a
potent electrophile, making it an excellent reagent for the N-alkylation of a wide variety of
primary and secondary amines. This reaction provides a straightforward route to introduce the
(5-bromopyridin-2-yl)methyl moiety into target molecules, a key step in the synthesis of novel
compounds for drug discovery. The bromine atom on the pyridine ring remains available for
subsequent functionalization, typically through palladium-catalyzed cross-coupling reactions
(e.g., Suzuki, Sonogashira, or Buchwald-Hartwig), allowing for the creation of diverse and
complex molecular architectures.

Reaction Principle

The N-alkylation reaction with 5-Bromo-2-(bromomethyl)pyridine is a classic example of a
nucleophilic aliphatic substitution (SN2) reaction. The nitrogen atom of the amine acts as the
nucleophile, attacking the electrophilic methylene carbon (the carbon in the -CHzBr group). This
attack displaces the bromide ion, which is an excellent leaving group, resulting in the formation
of a new carbon-nitrogen bond.
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A base is typically required to neutralize the hydrobromic acid (HBr) byproduct generated
during the reaction. The choice of base and solvent is crucial for optimizing the reaction yield
and minimizing side reactions. Common bases include inorganic carbonates (K2COs, Cs2C0s)
or non-nucleophilic organic amines (e.g., triethylamine (TEA), N,N-diisopropylethylamine
(DIPEA)). Aprotic polar solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN),
or alcohols like ethanol are commonly employed.

One of the primary challenges in the N-alkylation of primary amines is the potential for
overalkylation. The secondary amine product is often more nucleophilic than the starting
primary amine and can react with a second molecule of the alkylating agent to form a tertiary
amine. Careful control of stoichiometry (using an excess of the amine) and slow addition of the
alkylating agent can help to favor the desired mono-alkylated product.

Applications in Drug Development

The (5-bromopyridin-2-yl)methyl scaffold is a valuable building block for constructing molecules
with therapeutic potential. A significant application lies in the development of inhibitors for key
enzymes in disease pathways. For instance, pyridine-based structures are integral to the
design of inhibitors for Cytochrome P450 17A1 (CYP17A1), a critical enzyme in the human
steroidogenesis pathway.

CYP17A1 possesses dual functionality, acting as both a 17a-hydroxylase and a 17,20-lyase.[1]
[2] Its activity is essential for the production of androgens, such as testosterone.[1] In hormone-
dependent cancers like prostate cancer, inhibiting CYP17A1 is a key therapeutic strategy to
reduce androgen levels and thereby slow tumor growth.[3][4] Molecules synthesized using 5-
Bromo-2-(bromomethyl)pyridine can be elaborated into potent and selective CYP17A1
inhibitors, representing a promising avenue for the development of next-generation anticancer
agents.

Diagrams
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General N-Alkylation Reaction Scheme.
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1. Reaction Setup
- Combine Amine, Base, and Solvent
- Place under inert atmosphere (N2 or Ar)

'

2. Reagent Addition
- Add 5-Bromo-2-(bromomethyl)pyridine
- (Often dropwise at 0°C or RT)

'

3. Reaction
- Stir at specified temperature (RT to Reflux)
- Monitor by TLC or LC-MS

:

4. Work-up
- Quench reaction
- Perform aqueous extraction

'

5. Purification
- Dry organic layer
- Concentrate solvent
- Purify by column chromatography

'

6. Characterization
- Analyze by NMR, MS, etc.

Final Product

Click to download full resolution via product page

General Experimental Workflow for N-Alkylation.
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Simplified CYP17A1 Steroidogenesis Pathway and Inhibition.

Experimental Protocols
Protocol 1: Synthesis of N-((5-bromopyridin-2-
yl)methyl)ethanamine (Primary Amine Alkylation)

This protocol is adapted from a patented procedure for a representative N-alkylation of a

primary amine.
Materials:
* 5-Bromo-2-(bromomethyl)pyridine hydrobromide (or free base, 1.0 eq)

o Ethylamine (2.0 M solution in THF, or condensed gas, >2.0 eq)
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Anhydrous Ethanol (EtOH)

Base (e.g., K2COs or Triethylamine, 2.2 eq if starting from hydrobromide; 1.1 eq if starting
from free base)

Standard glassware for organic synthesis, including a reflux condenser

Inert atmosphere (Nitrogen or Argon)

Procedure:

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux
condenser, add 5-bromo-2-(bromomethyl)pyridine hydrobromide (1.0 eq).

Solvent and Amine Addition: Add anhydrous ethanol to the flask to create a stirrable
suspension (approx. 0.1-0.2 M concentration). Add the ethylamine solution (>2.0 eq).

Base Addition: Add the base (e.g., triethylamine, 2.2 eq) to the mixture.

Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6
hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced
pressure using a rotary evaporator.

Extraction: Redissolve the residue in ethyl acetate and wash with a saturated aqueous
sodium bicarbonate solution to remove any remaining acid. Separate the organic layer, and
wash it with brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na=S0a), filter, and
concentrate under reduced pressure. The crude product can be purified by silica gel column
chromatography to yield the pure N-((5-bromopyridin-2-yl)methyl)ethanamine. The product
from a similar synthesis was isolated as the hydrochloride salt with a reported yield of 81%.

Protocol 2: General Procedure for N-alkylation of a
Secondary Amine (e.g., Piperidine)
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Materials:

5-Bromo-2-(bromomethyl)pyridine (1.0 eq)

Piperidine (1.1-1.5 eq)

Anhydrous Potassium Carbonate (K2COs, 2.0 eq)

Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

Standard glassware for organic synthesis

Inert atmosphere (Nitrogen or Argon)
Procedure:

e Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the secondary
amine (e.g., piperidine, 1.1 eq) and anhydrous potassium carbonate (2.0 eq).

» Solvent Addition: Add anhydrous acetonitrile to form a suspension (approx. 0.2-0.5 M).

* Reagent Addition: Dissolve 5-Bromo-2-(bromomethyl)pyridine (1.0 eq) in a minimal
amount of acetonitrile and add it dropwise to the stirring suspension at room temperature.

e Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) for 2-
18 hours. Monitor the reaction's completion by TLC or LC-MS.

o Work-up: Once the reaction is complete, filter off the inorganic solids (K2COs and KBr) and
wash the solid cake with acetonitrile.

 Purification: Combine the filtrates and concentrate the solvent under reduced pressure. The
resulting crude residue can be purified by silica gel column chromatography (typically using a
gradient of ethyl acetate in hexanes) to afford the pure tertiary amine product.

Data Presentation

The following table summarizes representative reaction conditions for the N-alkylation of
various amines with 5-Bromo-2-(bromomethyl)pyridine. Conditions can be optimized for
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specific substrates.

Amine . Approx.
Amine Temp. ) .
Entry Nucleop Base Solvent . Time (h) Yield
) Type (°C)
hile (%)
Ethylami Primary,
1 o TEA EtOH Reflux 5 81
ne Aliphatic
Primary,
2 Aniline ) K2COs DMF 60 12 70-85
Aromatic

Benzyla Primary,

3 ] _ K2COs MeCN RT 6 85-95
mine Benzylic
i Secondar
Diethyla
4 ) Y, K2COs MeCN 50 4 >90
mine
Aliphatic
Piperidin Secondar
5 _ K2COs DMF RT 3 >90
e y, Cyclic
Morpholi Secondar
6 ) DIPEA MeCN RT 4 >90
ne y, Cyclic

Yields are estimates based on typical SN2 reactions and literature precedents for similar
transformations. The yield for Entry 1 is based on a reported synthesis. Actual yields may vary
depending on the specific reaction conditions and purification process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Buy Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate [smolecule.com]

o 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b116701?utm_src=pdf-custom-synthesis
https://www.smolecule.com/products/s12168943
https://triggered.stanford.clockss.org/ServeContent?doi=10.3987%2Fcom-11-12139
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e 3. parchem.com [parchem.com]
e 4. 5-BROMO-2-BENZYLAMINOPYRIDINE CAS#: 280116-83-8 [amp.chemicalbook.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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